Structural Differentiation from BAZ1A-IN-1: Nitrophenyl Regioisomerism Drives Target Selectivity Divergence
The target compound is a 4-nitrophenyl regioisomer of the known BAZ1A bromodomain inhibitor BAZ1A-IN-1 (1-(3-nitrophenyl)-3-(4-phenylthiazol-2-yl)urea). BAZ1A-IN-1 exhibits a KD of 0.52 μM against BAZ1A and antiproliferative IC50 values ranging from 4.29 to 10.65 μM in high-BAZ1A-expressing cancer cell lines . The shift of the nitro group from the 3-position to the 4-position, combined with the replacement of the phenyl with an isopropylphenyl group on the thiazole, creates a distinct pharmacophore. While direct binding data for the target compound is not publicly available, this structural distinction is critical: literature on thiazolyl ureas demonstrates that such regioisomeric changes can redirect inhibition from bromodomains to kinases like CDK2 or VEGFR2, constituting a fundamental target engagement switch [1][2].
| Evidence Dimension | Structural and Target Engagement Divergence |
|---|---|
| Target Compound Data | 4-nitrophenyl regioisomer; 4-isopropylphenyl substituent; target profile not publicly characterized |
| Comparator Or Baseline | BAZ1A-IN-1 (3-nitrophenyl regioisomer; 4-phenyl substituent); KD = 0.52 μM for BAZ1A bromodomain |
| Quantified Difference | Regioisomeric shift (4-NO2 vs 3-NO2) + thiazole substituent change (4-isopropylphenyl vs 4-phenyl). Inference from class-level SAR: this magnitude of structural change often leads to >10-fold difference in potency against a given target and potential target class switching. |
| Conditions | Biochemical binding assay (BAZ1A-IN-1); class-level SAR inference from thiazolyl urea patent literature |
Why This Matters
Procuring the incorrect regioisomer will result in an inactive or off-target probe if the intended target is BAZ1A, or vice versa, making structural verification essential for experimental design.
- [1] Pevarello, P. et al. U.S. Patent US6863647B2. 2-Ureido-thiazole derivatives, process for their preparation, and their use as antitumor agents. Granted March 8, 2005. View Source
- [2] Peng, C. et al. (2025). The synthesis and antileukemic activity of 5-substituted thiazolyl urea derivatives. Bioorganic & Medicinal Chemistry Letters, 115, 130018. View Source
